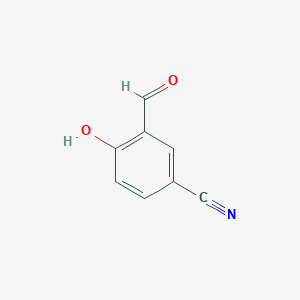

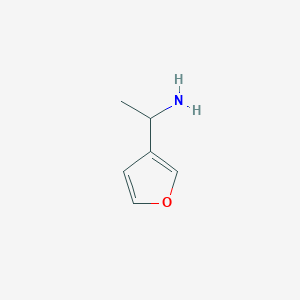

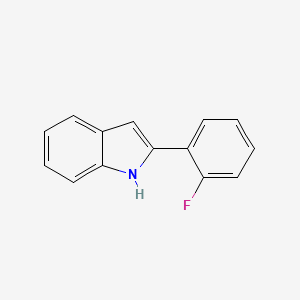

2-(2-氟苯基)-1H-吲哚

描述

2-(2-Fluorophenyl)-1H-Indole, also known as 2-Fluoroindole, is an organic compound in the indole family. It has a wide range of applications in the medical, pharmaceutical, and chemical industries. In the medical field, it has been used as a drug for the treatment of various diseases and disorders, such as cancer, depression, and anxiety. In the pharmaceutical industry, it has been used as a precursor in the synthesis of various drugs and compounds. In the chemical industry, it has been used as a catalyst in the production of various chemical compounds.

科学研究应用

吲哚和咔唑衍生物的合成应用2-(2-氟苯基)-1H-吲哚在吲哚和咔唑衍生物的合成中起着关键作用。Kudzma(2003)从2-氟苯基亚胺合成了一系列这类衍生物,突显了它在复杂有机化合物中的合成实用性(Kudzma, 2003)。

晶体工程应用该化合物在晶体工程中具有应用,特别是在研究有机氟的作用方面。Choudhury等人(2004)研究了两种取代吲哚,以了解“有机氟”如何影响晶体工程,利用了弱的C-H...F和C-H...pi相互作用(Choudhury, Nagarajan, & Row, 2004)。

溶剂依赖性研究含有2-(2-氟苯基)-1H-吲哚的某些化合物的旋光度对溶剂的依赖性一直是研究的课题。Deguchi等人(1993)通过胆囊收缩素-A拮抗剂探讨了这一点,表明对所使用的溶剂有相当大的依赖性(Deguchi et al., 1993)。

分子性质和反应机制分析研究涉及2-(2-氟苯基)-1H-吲哚的化合物的分子性质和反应机制是另一个重要领域。Kandemirli等人(2015)通过研究某些化合物及其锌(II)和镍(II)配合物的结构来重点研究这一方面(Kandemirli et al., 2015)。

新环系统的开发Klioze等人(1984)报道了从2-(2-氟苯基)-1H-吲哚开始合成新型7-取代1H-吲哚[3,2-d][1,2]苯并噁唑环系统。他们的工作突出了该化合物在新环系统的创造中的作用,展示了它在复杂分子结构发展中的重要性(Klioze, Ehrgott, & Glamkowski, 1984)。

溶解度和热力学研究Liu等人(2020)对相关化合物2-苯基-1H-吲哚在各种有机溶剂中的溶解度进行了研究。这项研究提供了关于类似于2-(2-氟苯基)-1H-吲哚的化合物的溶解度行为和热力学性质的见解,这对制药和化工生产过程可能至关重要(Liu, Chen, An, & Li, 2020)。

晶体结构分析Li等人(2019)研究了一个含有4-氟苯环和两个吲哚环系统的化合物的晶体结构。这项研究有助于理解2-(2-氟苯基)-1H-吲哚衍生物的分子排列和相互作用潜力(Li et al., 2019)。

合成和生物评价Sravanthi等人(2015)合成了一系列2-(2'/3'/4'/6'-取代苯基)-1H-吲哚并评估了它们的抗炎、抗氧化和抗微生物活性。这项研究突出了2-(2-氟苯基)-1H-吲哚衍生物的潜在治疗应用(Sravanthi, Rani, & Manju, 2015)

杀菌剂骨架的开发Huo等人(2022)报道了2-芳基吲哚衍生物的合成,包括4-氟-2-苯基-1H-吲哚,并评估了它们的杀菌活性。这项研究强调了2-(2-氟苯基)-1H-吲哚衍生物在开发新型杀菌剂中的作用,特别是针对一系列植物病原体(Huo et al., 2022)。

化学合成技术 Borah 和 Shi(2017)讨论了吲哚的催化氟烷基化,展示了一种可能适用于2-(2-氟苯基)-1H-吲哚衍生物的方法。他们的工作有助于更广泛地理解涉及氟代吲哚的化学反应和合成技术 (Borah & Shi, 2017)。

作用机制

Target of Action

Similar compounds have been shown to interact with map kinase-activated protein kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given its potential interaction with map kinase-activated protein kinases, it may influence pathways related to cell growth and survival . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cellular metabolism.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, with some being well-absorbed orally while others require intravenous administration . The impact of these properties on the bioavailability of 2-(2-fluorophenyl)-1H-Indole is currently unknown.

Result of Action

If it does indeed interact with map kinase-activated protein kinases, it could potentially influence cell growth and survival, leading to changes in cellular morphology and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-fluorophenyl)-1H-Indole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

属性

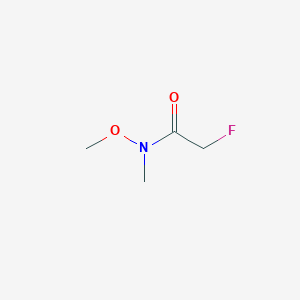

IUPAC Name |

2-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARARSNJUMNZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538852 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-1H-Indole | |

CAS RN |

52765-22-7 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the fluorine atom in 2-(2-fluorophenyl)-1H-indole in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines?

A1: The fluorine atom plays a crucial role in the final cyclization step to form the 1H-indolo[3,2-d][1,2]benzoxazepine ring system. The oxanion generated from the ketoxime intermediate undergoes intramolecular cyclization by displacing the fluorine atom from the 2-fluorophenyl substituent []. This highlights the importance of the fluorine atom's position and reactivity in the synthesis.

Q2: What is the initial step in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines described in the paper?

A2: The synthesis begins with a Fischer indolization reaction using 2-fluoroacetophenone phenylhydrazone as the starting material. This reaction yields the key intermediate, 2-(2-fluorophenyl)-1H-indole [], which is further modified in the subsequent steps.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。